N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those related to N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, typically involves condensation reactions that combine aminophenyl with benzothiazole entities. For instance, Zhang et al. (2018) synthesized a series of 2-(3-aminophenyl)-benzothiazole derivatives, showcasing the fundamental steps that may also apply to the synthesis of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, emphasizing the role of aminophenyl precursors in crafting benzothiazole architectures (Zhang et al., 2018).
Molecular Structure Analysis
Structural analysis of benzothiazole derivatives often involves X-ray crystallography and NMR spectroscopy to elucidate their complex structures. For example, the work by Al-Hourani et al. (2016) on the synthesis and crystal structure determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insights into how similar analytical techniques could be applied to study the molecular structure of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, highlighting the importance of crystallographic analysis in understanding the spatial arrangement of molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzothiazole compounds participate in a variety of chemical reactions, reflecting their reactivity and chemical properties. The study by Argilagos et al. (1997) on the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines illustrates the type of chemical transformations that benzothiazole derivatives, including N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide, might undergo, showing the dynamic chemical behavior of benzothiazoles (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Studies like those conducted by Patel and Shaikh (2010) on new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole explore the physical characteristics of similar compounds, providing a foundation for understanding the physical behavior of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide (Patel & Shaikh, 2010).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including reactivity towards other chemicals, stability under various conditions, and potential for chemical modifications, are essential for their application in diverse fields. Research on the corrosion inhibition effect and adsorption behavior of nicotinamide derivatives by Chakravarthy et al. (2014) provides insight into the chemical properties and interaction of benzothiazole derivatives with metals, which could be relevant for the study of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]nicotinamide (Chakravarthy et al., 2014).
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-8-9-14(20-23-16-6-2-3-7-18(16)25-20)11-17(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNGLUFUGLJJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6769603 |
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